2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid
Description
2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid (CAS 52962-28-4) is a benzoic acid derivative featuring a central malonate-derived moiety substituted with ethoxy groups and an amino linker to the aromatic ring. Its molecular formula is C₁₄H₁₆O₆, with a molecular weight of 280.27 g/mol .
Properties
IUPAC Name |
2-[(1,3-diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-3-20-13(18)11(14(19)21-4-2)15-10-8-6-5-7-9(10)12(16)17/h5-8,11,15H,3-4H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZJRDVGDXYHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with diethyl malonate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino or benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with key enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Ethoxy vs.
- Amino vs. Hydrazinyl Linkers: Replacement of the amino group with hydrazinyl (as in ) introduces additional hydrogen-bonding capacity and metal-coordination sites, which may enhance antibacterial activity via chelation with transition metals.
Biological Activity
2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid, also known by its CAS number 39126-20-0, is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₆O₆
- Molecular Weight : 280.273 g/mol
- CAS Number : 39126-20-0
- Structure : The compound features a benzoic acid moiety linked to a diethoxy-dioxopropylamine group, which is significant for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may influence pathways involved in cell proliferation and apoptosis.
In Vitro Studies
- Antitumor Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against solid tumors by inhibiting key oncogenic pathways (e.g., RAS signaling) .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Case Study 1: Anticancer Properties
A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated:
- Cell Line Tested : NCI-H1373 (non-small cell lung cancer)
- Findings : The compound exhibited a dose-dependent reduction in cell viability, indicating potential as an anticancer agent .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound could disrupt RAS signaling pathways by covalently binding to mutated KRAS proteins. This interaction was characterized through structural analysis and was linked to decreased tumor growth in xenograft models .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆O₆ |
| Molecular Weight | 280.273 g/mol |
| CAS Number | 39126-20-0 |
| Antitumor Activity | Dose-dependent |
| Target Pathway | RAS signaling |
Q & A
Q. What are the recommended synthetic routes for preparing 2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step reactions, starting with the coupling of a diethyl malonate derivative with an amino-benzoic acid precursor. A general procedure (similar to ) includes:
- Step 1 : Protection of the amino group using a tert-butoxycarbonyl (Boc) strategy to avoid side reactions.
- Step 2 : Condensation with diethyl 2-ethoxy-1,3-dioxopropane under anhydrous conditions, catalyzed by DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane.
- Critical Conditions : Maintain a nitrogen atmosphere to prevent hydrolysis of the diethoxy groups, and use precise stoichiometry (1:1.2 molar ratio of amino-benzoic acid to diethyl reagent) to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Which analytical techniques are most effective for characterizing this compound, and how are they interpreted?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, 6H, -OCH₂CH₃), δ 4.1–4.3 ppm (quartet, 4H, -OCH₂), and δ 7.5–8.1 ppm (aromatic protons) confirm the structure.
- ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and ~165 ppm (carboxylic acid carbonyl) validate functional groups.
- HPLC : Use a C18 column with UV detection (254 nm) to assess purity (>95%). Retention time should align with standards .
Q. How do the functional groups in this compound influence its solubility and reactivity?
- Solubility : The diethoxy groups enhance solubility in organic solvents (e.g., DCM, THF), while the carboxylic acid group allows aqueous solubility at basic pH.
- Reactivity : The amino group participates in nucleophilic acyl substitutions (e.g., peptide coupling), and the ester groups are susceptible to hydrolysis under acidic/basic conditions. Reactivity can be modulated by protecting the carboxylic acid during synthesis .
Advanced Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure, and what software tools are recommended?
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and hydrogen bonding patterns.
- Software : Refine data with SHELXL () for small-molecule structures, and visualize using ORTEP-3 () for thermal ellipsoid plots.
- Key Metrics : Compare experimental vs. calculated powder XRD patterns to confirm phase purity. Anomalies in hydrogen bonding (e.g., unexpected C=O⋯H-N interactions) may indicate tautomerism or packing effects .
Q. How can researchers optimize low yields in multi-step syntheses of this compound?
- Troubleshooting :
- Step-Specific Yields : Isolate intermediates (e.g., Boc-protected amine) to identify bottlenecks. Low yields in the condensation step often arise from moisture; use molecular sieves or anhydrous solvents.
- Catalyst Screening : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for milder conditions.
- Temperature Control : Perform reactions at 0–5°C to suppress side reactions.
- Statistical Methods : Apply a Design of Experiments (DoE) approach to optimize parameters like solvent polarity and reaction time .
Q. How should researchers address contradictions in spectroscopic data during structure validation?
- Case Example : Discrepancies between calculated and observed [M+H]⁺ peaks in mass spectrometry may indicate residual solvents or isotopic impurities. Use high-resolution MS (HRMS) for accurate mass confirmation.
- NMR Anomalies : Unexpected splitting in aromatic protons could signal rotamers or polymorphism. Variable-temperature NMR (e.g., 25°C to 60°C) can resolve dynamic effects. Cross-validate with IR spectroscopy (C=O stretches at ~1700 cm⁻¹) .
Q. Methodological Notes
- Synthetic Protocols : Always include inert atmosphere conditions and rigorous drying of glassware for esterification steps.
- Data Validation : Triangulate results across multiple techniques (e.g., NMR, HPLC, XRD) to ensure structural integrity.
- Safety : Use appropriate PPE when handling coupling agents (e.g., DCC) due to their irritant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
